molecular formula C11H19NO2 B2586592 ethyl (1Z)-2-aminocyclooctene-1-carboxylate CAS No. 56661-94-0

ethyl (1Z)-2-aminocyclooctene-1-carboxylate

Cat. No.: B2586592
CAS No.: 56661-94-0
M. Wt: 197.278
InChI Key: XGYIXAJQXKVEPM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

Ethyl (1Z)-2-aminocyclooctene-1-carboxylate is a chiral cyclooctene derivative with a defined stereochemical configuration at the double bond. The IUPAC name reflects three key structural features:

  • Core Structure : The cyclooctene ring serves as the parent structure, with substituents at positions 1 and 2.
  • Functional Groups :
    • 1-Carboxylate: Ethyl ester group (–O–COOEt) at carbon 1.
    • 2-Amino: Primary amine (–NH₂) at carbon 2.
  • Stereochemical Descriptor : The (1Z) notation indicates the relative configuration of substituents around the double bond.

Stereochemical Configuration

The (1Z) designation follows the Cahn–Ingold–Prelog (CIP) priority rules . For the double bond between carbons 1 and 2:

  • Carbon 1 : The substituents are:
    • Highest priority: Ethyl ester (–O–COOEt) due to oxygen’s higher atomic number.
    • Second priority: Cyclooctene ring.
  • Carbon 2 : The substituents are:
    • Highest priority: Cyclooctene ring.
    • Second priority: Primary amine (–NH₂).

The Z configuration arises because the higher-priority groups on both carbons (ester on C1 and ring on C2) are positioned on the same side of the double bond.

Substituent Carbon 1 Priority Carbon 2 Priority
Ethyl ester (–O–COOEt) 1
Cyclooctene ring 2 1
Hydrogen 2

Implications of Z Configuration

The Z configuration imposes steric constraints between the ester and amine groups, potentially influencing reactivity and conformational dynamics. This contrasts with the E isomer, where opposing substituents minimize steric clashes.

Molecular Geometry and Conformational Dynamics

The compound’s geometry is governed by the cyclooctene ring’s conformational flexibility and the stereochemical constraints of the Z configuration.

Cyclooctene Ring Conformations

Cyclooctene adopts multiple conformations due to non-bonded interactions and ring strain. Key conformers include:

  • Boat-Chair (BC) : The most stable conformation, minimizing transannular repulsions.
  • Twisted Boat-Chair (TBC) : A higher-energy variant with increased steric strain.
  • Crown (Cr) : A planar conformation with alternating axial and equatorial hydrogens.

For this compound, the Z configuration may stabilize the boat-chair conformation by aligning the ester and amine groups in a non-steric arrangement. Computational studies on cyclooctene derivatives suggest that substituents influence conformational preferences through steric and electronic effects.

Substituent Effects

  • Ester Group : The ethyl ester at C1 introduces electron-withdrawing effects, polarizing the double bond and potentially stabilizing certain conformations.
  • Amine Group : The primary amine at C2 may participate in hydrogen bonding or interact with the ring’s conformational dynamics.

Conformational Energy Landscape

Conformation Relative Energy Key Features
Boat-Chair (BC) Lowest Minimized transannular repulsions
Twisted Boat-Chair (TBC) Higher Increased steric strain
Crown (Cr) Intermediate Alternating axial/equatorial Hs

These energies are inferred from studies of cyclooctene and its derivatives.

Comparative Analysis with Saturated Cyclooctane Analogues

The saturated analogue, ethyl 2-aminocyclooctane-1-carboxylate, lacks the double bond and exhibits distinct structural and conformational properties.

Structural Differences

Property This compound Saturated Analogue
Double Bond Present (C1–C2) Absent
Stereochemical Constraints Z configuration enforced No stereochemical restrictions
Ring Strain Higher (due to double bond) Lower (no angle strain)

Conformational Behavior

Cyclooctane’s dominant conformations include:

  • Boat-Chair (BC) : Most stable, analogous to cyclooctene’s BC conformation.
  • Crown (Cr) : Planar structure with alternating axial/equatorial hydrogens.
Conformation Cyclooctene Derivative Cyclooctane Analogue
Boat-Chair Stabilized by Z configuration Most stable
Crown Less favorable due to steric clashes Common in solution

Reactivity and Stability

The unsaturated compound’s double bond introduces:

  • Reactivity : Susceptibility to electrophilic addition (e.g., epoxidation), as seen in cyclooctene derivatives.
  • Strain : Higher angle strain compared to cyclooctane, affecting thermodynamic stability.

Properties

IUPAC Name

ethyl (1Z)-2-aminocyclooctene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-11(13)9-7-5-3-4-6-8-10(9)12/h2-8,12H2,1H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYIXAJQXKVEPM-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C/1=C(/CCCCCC1)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (1Z)-2-aminocyclooctene-1-carboxylate can be synthesized through the esterification of 2-aminocyclooctene-1-carboxylic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1Z)-2-aminocyclooctene-1-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 2-aminocyclooctene-1-carboxylic acid and ethanol.

    Reduction: 2-aminocyclooctanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (1Z)-2-aminocyclooctene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Table 1: Structural Comparison

Property Ethyl (1Z)-2-Aminocyclooctene-1-Carboxylate Ethyl 2-Amino-1-Cyclohexene-1-Carboxylate
Ring Size 8-membered 6-membered
Molecular Formula C₁₁H₁₇NO₂ C₉H₁₃NO₂
Molecular Weight (g/mol) ~195.26 ~167.21
Double Bond Configuration Z Not specified in

Z-Configured Alkenes in Related Compounds

The Z-configuration is critical in determining physicochemical properties:

  • Anethole (1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene, ): This compound’s Z-alkene contributes to its sweet, anise-like odor and higher polarity compared to the E-isomer. Similarly, the Z-configuration in this compound may enhance dipole-dipole interactions, affecting solubility and crystallization behavior .
  • Bifenthrin (): A pyrethroid insecticide with a Z-configured cyclopropane ring. The Z-configuration here is essential for bioactivity, suggesting that stereochemistry in the target compound could similarly influence its interactions with biological targets .

Amino-Ester Derivatives in Bioactive Compounds

  • Schiff Base Derivatives (): Ethyl esters with amino groups often form intramolecular hydrogen bonds (e.g., N–H⋯O), stabilizing their structures. The cyclooctene derivative likely exhibits similar stabilization, as seen in related pyrazole-carboxylates .
  • Antimicrobial Activity: Pyrazole derivatives with amino-ester motifs () show antimicrobial properties. The cyclooctene compound’s larger ring may alter membrane permeability or enzyme binding compared to smaller analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (1Z)-2-aminocyclooctene-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or ring-closing metathesis, followed by functionalization of the amino and ester groups. Key reagents include chiral amines, transition metal catalysts (e.g., Grubbs catalysts), and protecting groups like Boc or Fmoc. Reaction temperature (e.g., −78°C for stereocontrol) and solvent polarity (e.g., THF vs. DCM) critically affect stereoselectivity .
  • Data Contradictions : Conflicting reports on enantiomeric excess (e.e.) in cyclopropane synthesis may arise from incomplete quenching of intermediates or competing reaction pathways. Validate purity via HPLC with chiral columns and compare kinetic vs. thermodynamic control mechanisms .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • Methodology :

  • 1H/13C NMR : Assign cyclooctene protons using COSY and NOESY to confirm (1Z)-configuration. The amino group’s chemical shift (δ 1.5–2.5 ppm) distinguishes free vs. protected amines .
  • IR : Ester carbonyl stretching (~1740 cm⁻¹) and amine N–H bending (~1600 cm⁻¹) confirm functional groups.
  • HRMS : Exact mass (e.g., 211.1312 for C₁₁H₁₇NO₂) validates molecular formula .
    • Example Data :
TechniqueKey Peaks/SignalsInterpretation
1H NMRδ 5.2–5.8 (m, 2H)Cyclooctene protons
13C NMRδ 170.5 (C=O)Ester carbonyl

Q. What safety precautions are critical when handling this compound?

  • Methodology : Use P95/P1 respirators for particulate protection, nitrile gloves, and fume hoods. Avoid incompatible materials (e.g., strong oxidizers) due to risk of exothermic decomposition. First-aid measures include immediate rinsing for eye/skin exposure and activated charcoal for ingestion .

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